s-Ethylisothiourea

Catalog No.
S597354
CAS No.
2986-20-1
M.F
C3H8N2S
M. Wt
104.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Ethylisothiourea

CAS Number

2986-20-1

Product Name

s-Ethylisothiourea

IUPAC Name

ethyl carbamimidothioate

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

InChI

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)

InChI Key

VFIZBHJTOHUOEK-UHFFFAOYSA-N

SMILES

CCSC(=N)N

Synonyms

2-ethylisothiourea hydrobromide, ethylisothiuronium bromide, ethyron, etiron, etiron monohydrobromide, S-ethylisothiourea

Canonical SMILES

CCSC(=N)N

Description

The exact mass of the compound s-Ethylisothiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-Ethylisothiourea is a small organic compound recognized for its role as a potent inhibitor of nitric oxide synthase. Its chemical formula is C3H8N2SC_3H_8N_2S, and it is often encountered in the form of its hydrobromide salt, which has the formula C3H9BrN2SC_3H_9BrN_2S . The compound appears as a white to almost white powder or crystal, with a melting point around 90 °C . S-Ethylisothiourea is classified as an experimental drug and is involved in various biochemical pathways due to its ability to modulate nitric oxide levels, which are crucial for numerous physiological processes.

S-Ethylisothiourea primarily functions by inhibiting nitric oxide synthases, which are enzymes responsible for producing nitric oxide from L-arginine. This inhibition can affect several downstream signaling pathways, particularly those related to inflammation and vascular function. The compound's interaction with nitric oxide synthase leads to a decrease in nitric oxide production, which can influence vascular smooth muscle relaxation and angiogenesis .

The biological activity of S-Ethylisothiourea is largely centered on its role as an inhibitor of nitric oxide synthases. By reducing nitric oxide levels, it can modulate inflammatory responses and has been shown to impact various physiological processes, including:

  • Inflammation: S-Ethylisothiourea enhances the synthesis of pro-inflammatory mediators such as interleukin-6 and interleukin-8 .
  • Vascular Function: The compound affects vascular smooth muscle relaxation and may influence blood clotting mechanisms through its action on nitric oxide signaling .
  • Tumoricidal Activity: In macrophages, nitric oxide plays a critical role in mediating tumoricidal and bactericidal actions, suggesting potential therapeutic implications for cancer treatment .

S-Ethylisothiourea can be synthesized through various methods, typically involving the reaction of thiourea derivatives with ethyl halides. A common synthetic route includes:

  • Reaction of Thiourea: Thiourea is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base.
  • Formation of Isothiourea: The reaction yields S-ethylisothiourea along with by-products that may need to be purified out.

This method allows for the production of S-ethylisothiourea in good yields and purity .

S-Ethylisothiourea has several applications in research and potential therapeutic contexts:

  • Research Tool: It is widely used in biochemical studies to investigate the roles of nitric oxide in various biological systems.
  • Therapeutic Potential: Due to its ability to inhibit nitric oxide synthases, it may have applications in treating conditions characterized by excessive nitric oxide production, such as certain inflammatory diseases .
  • Drug Development: As an experimental drug, it serves as a lead compound for developing new therapeutics targeting nitric oxide-related pathways .

Interaction studies have shown that S-Ethylisothiourea can influence various biochemical pathways through its action on nitric oxide synthases. Notably, it has been observed that combining this compound with other agents can enhance or mitigate specific biological effects, particularly concerning central nervous system depressants like benzodiazepines . This highlights the importance of understanding drug interactions when considering S-Ethylisothiourea's therapeutic applications.

Several compounds share structural or functional similarities with S-Ethylisothiourea. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
ThioureaCH4N2SCH_4N_2SA simpler structure; serves as a precursor for isothioureas.
N,N-DiethylthioureaC5H12N2SC_5H_{12}N_2SSimilar inhibitory properties but with different selectivity.
S-MethylisothioureaC3H8N2SC_3H_8N_2SShares similar mechanisms but may exhibit different biological activities.

S-Ethylisothiourea stands out due to its specific inhibition profile against different isoforms of nitric oxide synthase, making it a unique tool for studying nitric oxide-related pathways and their implications in health and disease .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

104.04081944 g/mol

Monoisotopic Mass

104.04081944 g/mol

Heavy Atom Count

6

UNII

236P47H4VR

Related CAS

1071-37-0 (mono-hydrobromide)

MeSH Pharmacological Classification

Vasoconstrictor Agents

Other CAS

2986-20-1

Wikipedia

S-ethylisothiourea

Dates

Modify: 2023-07-17

Brain neuronal/inducible nitric oxide synthases and cyclooxygenase-1 are involved in the bombesin-induced activation of central adrenomedullary outflow in rats

Lianyi Lu, Takahiro Shimizu, Kumiko Nakamura, Kunihiko Yokotani
PMID: 18598693   DOI: 10.1016/j.ejphar.2008.06.051

Abstract

Brain nitric oxide (NO) is mainly generated by neuronal NO synthase (NOS) and inducible NOS. In various cells, NO has been shown to regulate cyclooxygenase (COX), which is divided into two isoforms, COX-1 and COX-2. We previously reported that bombesin injected into the right lateral ventricle evokes the secretion of noradrenaline and adrenaline from adrenal medulla by brain COX-mediated mechanisms in rats. In the present study, we examined whether NOS is involved and which types of NOS and COX are involved in the bombesin-induced activation of central adrenomedullary outflow using urethane-anesthetized rats. Intracerebroventricularly (i.c.v.) administered bombesin (1 nmol/animal)-induced elevation of plasma noradrenaline and adrenaline was attenuated by pretreatment with N(omega)-nitro-l-arginine methyl ester (a non-selective NOS inhibitor) (0.37 and 1.11 micromol/animal, i.c.v.). 7-Nitroindazole (a neuronal NOS inhibitor) (0.03 and 0.12 micromol/animal, i.c.v.) attenuated the bombesin-induced elevation of plasma noradrenaline alone, while S-ethylisothiourea (an inducible NOS inhibitor) (2.7 and 27 nmol/animal, i.c.v.) and cycloheximide (an inhibitor of protein synthesis) (0.1 and 0.2 micromol/animal, i.c.v.) only attenuated the bombesin-induced elevation of plasma adrenaline. Furthermore, the bombesin-induced elevation of both catecholamines was attenuated by ketoprofen (a selective COX-1 inhibitor) (1 and 2 micromol/animal, i.c.v.), but not influenced by NS-398 (a selective COX-2 inhibitor) (0.8 and 1.6 micromol/animal, i.c.v.). These results suggest that the brain neuronal NOS/COX-1 and inducible NOS/COX-1 are respectively involved in the bombesin-induced secretion of noradrenaline and adrenaline from the adrenal medulla in rats.


Microdialysis-based analysis of interstitial NO in situ: NO synthase-independent NO formation during myocardial ischemia

Claus Martin, Rainer Schulz, Heiner Post, Kerstin Boengler, Malte Kelm, Petra Kleinbongard, Petra Gres, Andreas Skyschally, Ina Konietzka, Gerd Heusch
PMID: 17258181   DOI: 10.1016/j.cardiores.2006.12.020

Abstract

Nitric oxide (NO) synthesis by NO synthases (NOS) requires oxygen. However, although counterintuitive, NO synthesis is increased in ischemic myocardium. Accordingly, mechanisms independent of the NOS pathway have been suggested to contribute to NO synthesis during ischemia. NO initiates detrimental as well as protective mechanisms in a concentration-dependent manner, thus aggravating or improving the outcome of ischemia. The aim of this study was to measure in situ interstitial NO concentrations in parallel to infarct size in anaesthetized pigs subjected to myocardial ischemia/reperfusion. The contribution of NOS-independent pathways to NO synthesis was studied using NOS blockade.
Interstitial NO measurements, based on microdialysis combined with the oxyhemoglobin method, were made during 90 min of moderate or severe ischemia and subsequent reperfusion. To examine the effect of NOS inhibition, an initial 30-min ischemic period was followed 60 min later by a second 30-min ischemic period with intracoronary infusion of S-ethyl-isothiourea.
During ischemia, the interstitial NO concentration increased for about 30 min and then remained constant at this elevated level. The increase in NO concentration by 253+/-82 nmol/L during moderate and 565+/-169 nmol/L during severe ischemia correlated inversely with subendocardial blood flow (r=-0.76). NOS inhibition increased coronary arterial pressure and decreased the interstitial basal NO concentration and tissue nitrite content. However, it did not diminish the increase in interstitial NO concentration during ischemia.
NOS-independent pathways are significantly involved in NO synthesis during myocardial ischemia.


Nitric oxide synthase inhibitor (MTR-105) during open-heart surgery. A pilot double-blind placebo-controlled study of hemodynamic effects and safety

Lior Sasson, Andrei Ureche, Gheorghe Manolache, Anatol Ciubotaru, Jeffrey S Borer, Arie Schachner
PMID: 18434722   DOI: 10.1159/000121601

Abstract

Hypotension is common immediately following cardiopulmonary bypass. Experimentally, MTR-105 (S-ethylisothiuronium diethylphosphate), a fast-acting synthetic nitric oxide synthase inhibitor, rapidly increases blood pressure. The purpose of the current study was to assess the influence of MTR-105 on hemodynamics early after cardiopulmonary bypass in patients undergoing open-heart surgery.
Thirty-six patients with an ejection fraction >50% undergoing open-heart surgery were randomly assigned to either 50 microg kg(-1) min(-1) MTR-105 (M50, n = 12), 10 microg kg(-1) min(-1) MTR-105 (M10, n = 12) or buffered phosphate solution (placebo control, n = 12). Half suffered from atrial fibrillation and 75% had severe tricuspid regurgitation. Patients received the drug for 6 h after cross-clamp removal. Hemodynamic variables were measured before drug administration until 24 h after operation. Adverse events were recorded from study drug initiation through 30 days after the operation.
Compared with control, both MTR-105 doses were associated with an immediate increase in systemic blood pressure (16%) and systemic vascular resistance and a decrease in cardiac index. Half-life time of MTR-105 was calculated to be 4.1 +/- 0.8 h (M10) and 4.45 +/- 0.92 h (M50). Three patients died during hospitalization, unrelated to the study medication.
At the doses employed, MTR-105 appears hemodynamically active in increasing both blood pressures.


Acute inhibition of myoglobin impairs contractility and energy state of iNOS-overexpressing hearts

Carsten Wunderlich, Ulrich Flögel, Axel Gödecke, Jacqueline Heger, Jürgen Schrader
PMID: 12775582   DOI: 10.1161/01.RES.0000079026.70629.E5

Abstract

Elevated cardiac levels of nitric oxide (NO) generated by inducible nitric oxide synthase (iNOS) have been implicated in the development of heart failure. The surprisingly benign phenotype of recently generated mice with cardiac-specific iNOS overexpression (TGiNOS) provided the rationale to investigate whether NO scavenging by oxymyoglobin (MbO2) yielding nitrate and metmyoglobin (metMb) is involved in preservation of myocardial function in TGiNOS mice. 1H nuclear magnetic resonance (NMR) spectroscopy was used to monitor changes of cardiac myoglobin (Mb) metabolism in isolated hearts of wild-type (WT) and TGiNOS mice. NO formation by iNOS resulted in a significant decrease of the MbO2 signal and a concomitantly emerging metMb signal in spectra of TGiNOS hearts only (DeltaMbO2: -46.3+/-38.4 micromol/kg, DeltametMb: +41.4+/-17.6 micromol/kg, n=6; P<0.05) leaving contractility and energetics unaffected. Inhibition of the Mb-mediated NO degradation by carbon monoxide (20%) led to a deterioration of myocardial contractility in TGiNOS hearts (left ventricular developed pressure: 78.2+/-8.2% versus 96.7+/-4.6% of baseline, n=6; P<0.005), which was associated with a profound pertubation of cardiac energy state as assessed by 31P NMR spectroscopy (eg, phosphocreatine: 13.3+/-1.3 mmol/L (TGiNOS) versus 15.9+/-0.7 mmol/L (WT), n=6; P<0.005). These alterations could be fully antagonized by the NOS inhibitor S-ethylisothiourea. Our findings demonstrate that myoglobin serves as an important cytoplasmic buffer of iNOS-derived NO, which determines the functional consequences of iNOS overexpression.


Deferoxamine reduces and nitric oxide synthase inhibition increases neutrophil-mediated myotube injury

Thomas J McLoughlin, Susan K Tsivitse, Jessica A Edwards, Brittany A Aiken, Francis X Pizza
PMID: 12898213   DOI: 10.1007/s00441-003-0767-4

Abstract

We tested the contribution of reactive oxygen species (ROS), reactive nitrogen species (RNS) and the beta 2 integrin CD18 to neutrophil-mediated myotube injury. Human myotubes were cultured with human neutrophils in the presence or absence of inhibitors directed against ROS, RNS, and CD18. Muscle injury was assessed by a (51)Cr release assay. The inclusion of superoxide dismutase (50-500 U/ml) in the culture medium did not affect myotube injury. A significant protective effect was provided by including catalase (600-2400 U/ml), deferoxamine (1-2 mM), or anti-CD18 antibody (10 microg/ml) in the culture medium. S-Ethylisothiourea (500-1000 microM), an inhibitor of nitric oxide synthase (NOS), significantly increased myotube injury and reduced nitric oxide (NO) in cultures consisting of only myotubes. In conclusion, neutrophil-mediated skeletal muscle injury appears to be largely dependent on CD18-mediated neutrophil adhesion and iron-dependent hydroxyl radical production. In addition, skeletal muscle NOS activity may protect skeletal muscle against the injury caused by neutrophils.


Inducible nitric oxide synthase inhibition attenuates renal hemodynamics during pregnancy

Barbara T Alexander, Kathy Cockrell, Farrah D Cline, Joey P Granger
PMID: 11882613   DOI: 10.1161/hy0202.103288

Abstract

Acute, nonselective nitric oxide synthase inhibition in the pregnant rat decreases glomerular filtration rate and renal plasma flow, suggesting a role for nitric oxide in mediating renal vasodilation during pregnancy. As mid-gestation in the rat is associated with a significant increase in renal protein expression of inducible nitric oxide synthase, the aim of this study was to examine the role of inducible nitric oxide synthase in mediating renal hemodynamics changes at mid-gestation in the rat. At day 16 of pregnancy, glomerular filtration rate was significantly higher in pregnant rats compared with virgin rats (3.1 +/- 0.4 versus 2.7 +/- 0.3 mL/min, respectively; P<0.05), as was effective renal plasma flow (13.4 +/- 2.5 versus 10.9 +/- 2.2 mL/min, respectively; P<0.05). Acute administration of the inducible nitric oxide synthase selective inhibitor, AMT hydrochloride (750 nmol/h), markedly attenuated the increase in glomerular filtration rate observed in pregnant rats (2.3 +/- 0.2 mL/min, P<0.01 versus pregnant) without significantly altering glomerular filtration rate in virgin rats (2.1 +/- 0.2 mL/min). Acute AMT administration significantly decreased effective renal plasma flow in pregnant (8.9 +/- 1.8 mL/min, P<0.01 versus pregnant) and virgin rats (7.1 +/- 0.9 mL/min, P<0.05 versus virgin). Acute administration of EIT (380 nmol/h), another inducible nitric oxide synthase selective inhibitor, also attenuated pregnancy-induced increases in glomerular filtration rate (2.1 +/- 0.2, 2.8 +/- 0.3, and 2.3 +/- 0.3 mL/min; virgin, pregnant, and EIT, respectively) and effective renal plasma flow (8.5 +/- 1.1, 13.8 +/- 2.1, and 9.0 +/- 1.1 mL/min; virgin, pregnant, and EIT, respectively). Therefore, these findings suggest that inducible nitric oxide synthase may play an important role in mediating the renal hemodynamic changes that occur during normal pregnancy.


Possible role of nitric oxide in anxiety following transient cerebral ischemia in mice

Mihoko N Nakashima, Ken-ichi Ajiki, Kenichiro Nakashima, Masakatsu Takahashi
PMID: 12686730   DOI: 10.1254/jphs.91.47

Abstract

The possible role of nitric oxide (NO) in anxiety following transient cerebral ischemia by a 10-min bilateral carotid occlusion was examined in mice. Two days after the ischemia, mice showed a significant decrease in time spent on the open arms in the elevated plus-maze test; and likewise, they showed shortened social interaction time in the social interaction test, suggesting the induction of anxiety. Such anxiety behavior, however, was diminished 7 days after the treatment in both tests. A nonselective nitric oxide synthase (NOS) inhibitor, N( omega)-nitro-L-arginine methyl ester (L-NAME), and a selective inducible NOS (iNOS) inhibitor, S-ethylisothiourea (EIT), given twice after reperfusion, produced an anxiolytic effect in the elevated plus-maze test 2 days after the ischemia, while only the former produced antianxiety in the social interaction test. A relatively selective neuronal NOS (nNOS) inhibitor, 7-nitroindazole (7-NI), failed to decrease the level of anxiety in both tests. These results suggest that the production of NO participates in the anxiogenic behavior by the ischemia. Furthermore, NO generated by endothelial NOS (eNOS) or eNOS with iNOS, with no involvement of nNOS, plays an important role in the anxiety induced by the ischemia. Thus, we conclude that 10-min bilateral carotid occlusion provides a useful exploratory animal model for anxiety following transient cerebral ischemia.


Evidence for inducible nitric-oxide synthase expression and activity in vascular smooth muscle of streptozotocin-diabetic rats

A L Bardell, K M MacLeod
PMID: 11160605   DOI:

Abstract

Experiments were performed to investigate whether nitric-oxide synthase (NOS) activity can be detected in vascular smooth muscle (VSM) from 12- to 14-week streptozotocin (STZ)-diabetic rats. Concentration-response curves to norepinephrine (NE) of superior mesenteric arteries from diabetic and age- and gender-matched control rats were obtained in the presence of dexamethasone (0.1 microM) to prevent in vitro induction of iNOS. Incubation of endothelium-intact arteries from diabetic rats with the nonselective NOS inhibitor, N(5)-(1-iminoethyl)L-ornithine (L-NIO) (300 microM), increased the NE sensitivity (expressed as the pD2 or -log EC50) from 6.58 +/- 0.05 to 8.39 +/- 0.12 (mean +/- S.E.M., n = 8). L-NIO produced a significantly smaller increase in the NE pD2 value in endothelium-intact arteries from control rats (from 6.51 +/- 0.03 to 7.08 +/- 0.03, p < 0.05). On endothelium removal, L-NIO still increased the NE pD2 value in diabetic arteries, from 7.48 +/- 0.03 to 8.38 +/- 0.15 (p < 0.05), but had no effect in control arteries. The selective iNOS inhibitor S-ethylisothiourea (EIT), but not the selective nNOS inhibitor 7-nitroindazole (7-NINA), produced an increase in the NE pD2 value in endothelium-denuded mesenteric arteries from diabetic but not control rats. Immunohistochemical staining indicated the presence of iNOS (but not eNOS or nNOS) in the medial and adventitial layers of mesenteric arteries from diabetic but not control rats. Quantitative measurement of cytosolic NOS activity indicated no significant calcium-dependent (nNOS) activity in control or diabetic arteries, or calcium-independent (iNOS) activity in control arteries. However, significant calcium-independent (iNOS) activity was detected in diabetic arteries. These data suggest that iNOS is functionally expressed in VSM of arteries from 12- to 14-week STZ-diabetic rats. The possible causes and consequences of the iNOS induction are discussed.


Differential activity of NO synthase inhibitors as chemopreventive agents in a primary rat tracheal epithelial cell transformation system

Sheela Sharma, Betty P Wilkinson, Pu Gao, Vernon E Steele
PMID: 12082549   DOI: 10.1038/sj.neo.7900246

Abstract

A model to study the effectiveness of potential chemopreventive agents that inhibit neoplastic process by different mechanisms has been used to test the efficacy of seven nitric oxide synthase (NOS) inhibitors. Five selective inducible NOS (iNOS) inhibitors: S-methyl isothiourea (S-MITU), S-2-aminoethyl isothiourea (S-2-AEITU), S-ethyl isothiourea (S-EITU), aminoguanidine (AG), 2-amino-4-methyl pyridine (2-AMP), and two non selective general NOS inhibitors: l-N(6)-(1-iminoethyl) lysine (IEL) and N(omega)-nitro-l-arginine (NNLA), were tested for efficacy against a carcinogen, benzo[a]pyrene (B[a]P)-induced primary rat tracheal epithelial (RTE) cell transformation assay. RTE cells were treated with B[a]P alone or with five nontoxic concentrations of an NOS inhibitor and the resulting foci at the end of 30 days were scored for inhibition of transformation. The results indicate that all three isothiourea compounds inhibited B[a]P-induced RTE foci in a dose-dependent manner. S-AEITU was the most effective inhibitor with an IC(50) (the molar concentration that inhibits transformation by 50%) of 9.1 microM and 100% inhibition at the highest dose tested (30 microM). However, both S-EITU and S-MITU showed a maximum percent inhibition of 81% and 100% at 1 mM with an IC(50) of 84 and 110 microM, respectively. 2-AMP did not show any dose-dependent response, but was highly effective (57% inhibition) at an intermediate dose of 30 microM and an IC(50) of 25 microM. Similar to thiourea compounds, AG exhibited good dose-dependent inhibition with a maximum inhibition of 86% at 1 mM. NNLA and IEL were negative in this assay. Based on the IC(50) values, NOS inhibitors were rated for efficacy from high to low as follows: S-2-AEITU<2-AMP

Myoglobin: A scavenger of bioactive NO

U Flögel, M W Merx, A Godecke, U K Decking, J Schrader
PMID: 11136228   DOI: 10.1073/pnas.011460298

Abstract

The present study explored the role of myoglobin (Mb) in cardiac NO homeostasis and its functional relevance by employing isolated hearts of wild-type (WT) and myoglobin knockout mice. (1)H NMR spectroscopy was used to measure directly the conversion of oxygenated Mb (MbO(2)) to metmyoglobin (metMb) by reaction with NO. NO was applied intracoronarily (5 nM to 25 microM), or its endogenous production was stimulated with bradykinin (Bk; 10 nM to 2 microM). We found that infusion of authentic NO solutions dose-dependently (>/= 2.5 microM NO) increased metMb formation in WT hearts that was rapidly reversible on cessation of NO infusion. Likewise, Bk-induced release of NO was associated with significant metMb formation in the WT (>/=1 microM Bk). Hearts lacking Mb reacted more sensitively to infused NO in that vasodilatation and the cardiodepressant actions of NO were more pronounced. Similar results were obtained with Bk. The lower sensitivity of WT hearts to changes in NO concentration fits well with the hypothesis that in the presence of Mb, a continuous degradation of NO takes place by reaction of MbO(2) + NO to metMb + NO(3)(-), thereby effectively reducing cytosolic NO concentration. This breakdown protects myocytic cytochromes against transient rises in cytosolic NO. Regeneration of metMb by metMb reductase to Mb and subsequent association with O(2) leads to reformation of MbO(2) available for another NO degradation cycle. Our data indicate that this cycle is crucial in the breakdown of NO and substantially determines the dose-response curve of the NO effects on coronary blood flow and cardiac contractility.


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